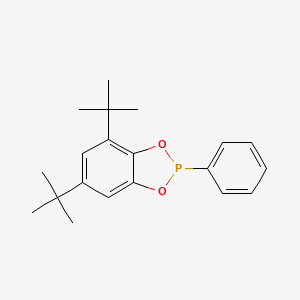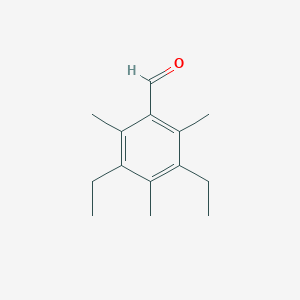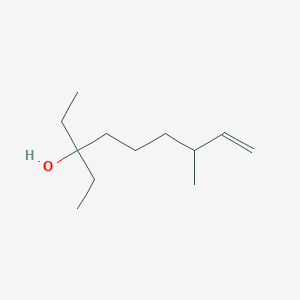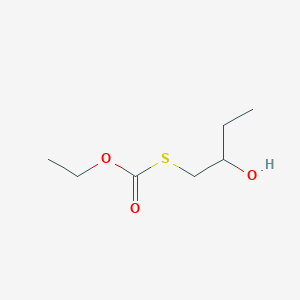
5-Butyl-2-methyl-3-(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2-methyl-3-(methylsulfanyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a butyl group, a methyl group, and a methylsulfanyl group attached to the phenol ring, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-methyl-3-(methylsulfanyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs at the correct positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-2-methyl-3-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated phenols and other substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-2-methyl-3-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Butyl-2-methyl-3-(methylsulfanyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. The methylsulfanyl group may contribute to the compound’s reactivity and binding affinity with specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hexylresorcinol: Another phenolic compound with a hexyl group and two hydroxyl groups.
6,8-Dimethyl-3-decanol: A phenol derivative with two methyl groups and a hydroxyl group.
Uniqueness
5-Butyl-2-methyl-3-(methylsulfanyl)phenol is unique due to the presence of the butyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89711-26-2 |
|---|---|
Molekularformel |
C12H18OS |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
5-butyl-2-methyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C12H18OS/c1-4-5-6-10-7-11(13)9(2)12(8-10)14-3/h7-8,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
DFUHGMVDOBCDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1)SC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)

![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)






![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
